1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine
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Overview
Description
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, and a guanidine moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.
Substitution Reactions: The hydroxy and methyl groups are introduced onto the pyrimidine ring through electrophilic substitution reactions.
Guanidine Introduction: The guanidine moiety is attached to the pyrimidine ring via a nucleophilic substitution reaction, often using a guanidine derivative and a suitable leaving group.
Methoxyphenyl Group Addition:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and palladium catalysts.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-phenylguanidine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-chlorophenyl)guanidine: Contains a chloro group instead of a methoxy group, which can influence its electronic properties and reactivity.
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-nitrophenyl)guanidine: The nitro group introduces different electronic effects and potential biological activities.
Uniqueness: 1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is unique due to the presence of both the methoxyphenyl and guanidine moieties, which confer specific electronic and steric properties
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H15N5O2/c1-8-7-11(19)17-13(15-8)18-12(14)16-9-5-3-4-6-10(9)20-2/h3-7H,1-2H3,(H4,14,15,16,17,18,19) |
InChI Key |
JXMDOJMCWUGYCC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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